2,5-Dioxopyrrolidin-1-yl 3-bromoisonicotinate
Description
2,5-Dioxopyrrolidin-1-yl 3-bromoisonicotinate is a chemical compound that belongs to the class of pyrrolidinone derivatives It is characterized by the presence of a pyrrolidinone ring and a brominated isonicotinic acid moiety
Properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 3-bromopyridine-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrN2O4/c11-7-5-12-4-3-6(7)10(16)17-13-8(14)1-2-9(13)15/h3-5H,1-2H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKKRBSYCTXXCIC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)C2=C(C=NC=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dioxopyrrolidin-1-yl 3-bromoisonicotinate typically involves the reaction of 3-bromoisonicotinic acid with 2,5-dioxopyrrolidin-1-yl derivatives. The reaction is usually carried out under controlled conditions, such as in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is performed in an appropriate solvent, such as dichloromethane, at room temperature or slightly elevated temperatures .
Industrial Production Methods
While specific industrial production methods for 2,5-Dioxopyrrolidin-1-yl 3-bromoisonicotinate are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using larger reaction vessels, and ensuring proper purification techniques to obtain the compound in high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2,5-Dioxopyrrolidin-1-yl 3-bromoisonicotinate can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the isonicotinic acid moiety can be substituted with other nucleophiles.
Coupling Reactions: The compound can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Common reagents used in the reactions involving 2,5-Dioxopyrrolidin-1-yl 3-bromoisonicotinate include:
- Nucleophiles such as amines or thiols for substitution reactions.
- Coupling agents like DCC and catalysts like DMAP for coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amide derivatives, while coupling reactions can produce more complex pyrrolidinone-based compounds .
Scientific Research Applications
2,5-Dioxopyrrolidin-1-yl 3-bromoisonicotinate has several scientific research applications, including:
Medicinal Chemistry: It is used in the development of new pharmaceuticals, particularly those targeting neurological disorders due to its potential anticonvulsant properties.
Materials Science: The compound can be used in the synthesis of novel materials with specific properties, such as enhanced stability or reactivity.
Biological Studies: It is employed in various biological assays to study its effects on different biological pathways and targets.
Mechanism of Action
The mechanism of action of 2,5-Dioxopyrrolidin-1-yl 3-bromoisonicotinate involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may inhibit certain enzymes or receptors involved in neurological pathways, thereby exerting its anticonvulsant effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 2,5-Dioxopyrrolidin-1-yl 3-bromoisonicotinate include:
- 2,5-Dioxopyrrolidin-1-yl 3-chloroisonicotinate
- 2,5-Dioxopyrrolidin-1-yl 3-fluoroisonicotinate
- 2,5-Dioxopyrrolidin-1-yl 3-iodoisonicotinate
Uniqueness
What sets 2,5-Dioxopyrrolidin-1-yl 3-bromoisonicotinate apart from its analogs is the presence of the bromine atom, which can influence its reactivity and interaction with biological targets. The bromine atom can also affect the compound’s physical properties, such as solubility and stability, making it unique compared to its chloro, fluoro, and iodo counterparts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
